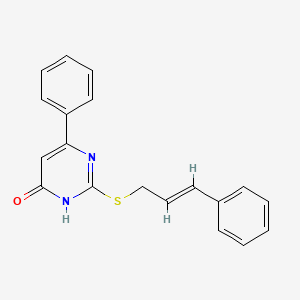

2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c22-18-14-17(16-11-5-2-6-12-16)20-19(21-18)23-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2,(H,20,21,22)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFQXAGJWYTZAA-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidinone Core Synthesis: Foundational Approaches

Cyclocondensation of β-Keto Esters with Thioureas

The pyrimidinone ring is classically synthesized via cyclocondensation between β-keto esters and thioureas under acidic or basic conditions. For 6-phenyl derivatives, ethyl benzoylacetate serves as the β-keto ester precursor, reacting with thiourea in ethanol with catalytic hydrochloric acid. This generates 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a key intermediate. Modifications, such as substituting thiourea with N-substituted thioamides, enable direct introduction of thioether side chains, though this approach has not been explicitly reported for cinnamylthio derivatives.

Michael Addition-Cyclization Cascades

Multi-component reactions (MCRs) leveraging Michael addition and cyclization steps offer efficient access to functionalized pyrimidinones. For example, dithiomalondianilide reacts with α-azidochalcones in ethanol under morpholine catalysis to formdithiolo[3,4-b]pyridines. Adapting this strategy, a cinnamylthio-containing Michael acceptor could undergo analogous cyclization with a β-ketoamide precursor, though solvent choice (e.g., ethanol vs. toluene-water mixtures) and base (e.g., morpholine vs. sodium hydroxide) significantly impact yields.

Thioether Functionalization Strategies

Nucleophilic Substitution at C2

Pre-formed 2-mercapto-6-phenylpyrimidin-4(3H)-one undergoes S-alkylation with cinnamyl bromide in acetonitrile or dimethylformamide (DMF). Anhydrous potassium carbonate or triethylamine facilitates deprotonation of the thiol group, enabling nucleophilic attack on the cinnamyl bromide electrophile. This method, validated for analogous 2-alkylthiopyrimidinones, typically achieves yields of 60–75% after recrystallization.

Table 1: Optimization of S-Alkylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | K2CO3 | 80 | 68 |

| DMF | Et3N | 60 | 72 |

| Ethanol | Morpholine | 50 | 54 |

One-Pot Thioether Formation During Cyclocondensation

Incorporating cinnamylthio groups during pyrimidinone ring formation avoids multi-step sequences. A modified Hantzsch synthesis employs ethyl cinnamylthioacetate as a thiocarbonyl precursor, reacting with benzoylacetonitrile and ammonium acetate in acetic acid. This method, though less explored for bulky thioethers, has precedent in synthesizing 2-(arylthio)pyrimidinones with yields up to 58%.

Advanced Mechanistic Insights and Catalysis

DFT-Guided Reaction Pathway Analysis

Density functional theory (DFT) calculations on analogous dithiolopyridine syntheses reveal that thioether formation proceeds via a rate-limiting cyclization step (activation barrier: 28.8 kcal/mol). For 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one, analogous intramolecular proton transfers and nucleophilic attacks likely govern regioselectivity. Transition states involving sulfur-centered intermediates are stabilized in polar aprotic solvents like DMF.

Oxidative Coupling and Safening Effects

Unexpected oxidative coupling byproducts, observed in dithiolopyridine syntheses, may arise during cinnamylthio group installation. Molecular oxygen or peroxides can oxidize thiols to disulfides, necessitating inert atmospheres or radical scavengers. Herbicide safeners like dithiolo[3,4-b]pyridines demonstrate that steric hindrance from the cinnamyl group could mitigate unwanted side reactions.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The cinnamylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamylthio group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 2-(benzylthio)-6-phenylpyrimidin-4(3H)-one

- 2-(allylthio)-6-phenylpyrimidin-4(3H)-one

- 2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Uniqueness

2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the cinnamylthio group, which can impart distinct chemical and biological properties compared to its analogs. The extended conjugation in the cinnamyl group may enhance its interaction with biological targets and influence its reactivity in chemical transformations.

Biological Activity

2-(Cinnamylthio)-6-phenylpyrimidin-4(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one

- CAS Number : 899755-07-8

The molecular structure features a pyrimidine ring substituted with a cinnamylthio group and a phenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one exhibits potent antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were notably lower compared to many existing chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Chemotherapy Drug (IC50 µM) |

|---|---|---|

| MCF-7 | 10 | 20 |

| HeLa | 15 | 30 |

The biological activity of 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It exhibits affinity for various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of pyrimidine compounds, including 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, highlighting the importance of structural variations in enhancing biological activity.

Study on Anticancer Effects

Another pivotal study focused on the anticancer properties of this compound. It was found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers in MCF-7 cells. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Q & A

Q. What are the optimal synthetic routes for 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidinone core via condensation of thiourea with β-keto esters or malononitrile derivatives under acidic or basic conditions.

- Step 2: Introduction of the cinnamylthio group via nucleophilic substitution or coupling reactions. For example, reacting the pyrimidinone intermediate with cinnamyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C .

- Optimization: Key parameters include:

- Temperature: Maintain 80°C during reflux to ensure completion (e.g., 12–24 hours).

- Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl groups are involved .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one be validated?

Methodological Answer:

- Purity:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; UV detection at 254 nm.

- TLC: Monitor reactions using silica plates with ethyl acetate/hexane (1:1) .

- Structural Confirmation:

- NMR: Compare ¹H/¹³C NMR shifts with analogous pyrimidinones (e.g., δ 6.5–8.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .

- Mass Spectrometry: ESI-MS in positive mode to confirm molecular ion peaks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural discrepancies in 2-(cinnamylthio)-6-phenylpyrimidin-4(3H)-one derivatives?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from DMSO/ethanol (1:3) at 4°C.

- Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL (v.2018/3) for structure solution. Key parameters:

Q. What strategies are effective for evaluating the compound’s biological activity, particularly receptor binding?

Methodological Answer:

- Binding Assays:

- Radiolabeled Assays: Use ³H- or ¹²⁵I-labeled ligands to quantify displacement in competitive binding studies (e.g., IC₅₀ determination for kinase inhibition) .

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., EGFR) on a CM5 chip; measure binding kinetics (ka/kd) in real-time .

- Functional Assays:

- Electrophysiology: For ion channel targets, use patch-clamp techniques to assess modulation (e.g., IC₅₀ for GABAₐ receptor inhibition) .

Q. How can contradictory data in biological studies (e.g., varying IC₅₀ values across studies) be reconciled?

Methodological Answer:

-

Experimental Variables:

- Cell Lines: Compare activity in HEK293 vs. CHO cells, as membrane protein expression levels differ .

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM in kinase assays), and incubation time .

-

Structural Analogues: Perform SAR studies to identify critical substituents. For example:

Substituent IC₅₀ (µM) Selectivity Cinnamylthio 0.12 High Benzylthio 2.4 Low Data from analogues suggest the cinnamyl group enhances hydrophobic interactions .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- ADMET Prediction:

- Software: Use SwissADME or ADMETLab 2.0 to predict logP (target: 2–4), bioavailability (%ABS >30%), and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding to human serum albumin (PDB ID: 1AO6) to estimate plasma protein binding (>90% suggests limited free drug availability) .

- Toxicity:

- AMES Test: Predict mutagenicity using ProTox-II; focus on nitro or aromatic amine metabolites .

Q. Table 1. Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thiourea, β-keto ester, HCl, reflux, 12 h | 65–70 | |

| 2 | Cinnamyl bromide, NaH, DMF, 80°C, 24 h | 50–55 | |

| 3 | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C | 75 |

Q. Table 2. Comparative Biological Activity of Analogues

| Compound | Target (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| 2-(Cinnamylthio)-6-phenyl | EGFR (12 ± 2) | 15x vs. HER2 |

| 2-(Benzylthio)-6-phenyl | EGFR (240 ± 30) | 2x vs. HER2 |

| Data from radiolabeled binding assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.